3-Chlorobenzamidine hydrochloride
Overview
Description
3-Chlorobenzamidine hydrochloride is an organic compound with the chemical formula C7H7ClN2·HCl. It is a benzamidine derivative known for its enzyme inhibitory properties, particularly against enzymes such as acetylcholinesterase and phosphodiesterase . This compound is utilized in various scientific research fields due to its ability to bind to enzyme active sites, thereby blocking substrate access.
Mechanism of Action
Target of Action
3-Chlorobenzamidine hydrochloride, a derivative of benzamidine, primarily targets proteases such as trypsin and kallikrein . These enzymes play crucial roles in various biological processes, including digestion and blood clotting .
Mode of Action
The interaction of this compound with its targets involves the formation of a reversible complex, where the compound binds to the active site of the enzyme, inhibiting its function . This interaction results in the modulation of the enzyme’s activity, leading to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
The inhibition of proteases like trypsin and kallikrein by this compound affects several biochemical pathways. For instance, the inhibition of trypsin can impact the digestion process, while the inhibition of kallikrein can affect the blood clotting process . The downstream effects of these alterations can lead to changes in physiological responses.
Pharmacokinetics
Like other small molecules, it is expected to be absorbed in the body, distributed to the site of action, metabolized, and eventually excreted . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of protease activity. This can lead to a decrease in the digestion of proteins (in the case of trypsin inhibition) or a change in blood clotting (in the case of kallikrein inhibition) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can impact the compound’s stability and its interaction with target enzymes. Additionally, the presence of other molecules can either facilitate or hinder the compound’s access to its targets .
Preparation Methods
The synthesis of 3-Chlorobenzamidine hydrochloride typically involves the condensation of 3-chlorobenzonitrile with ammonia or an amine under controlled conditions. One common method includes the reaction of 3-chlorobenzonitrile with ammonium chloride in the presence of a reducing agent like lithium aluminum hydride (LiAlH4) to yield 3-chlorobenzamidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
3-Chlorobenzamidine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amidine group can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form 3-chlorobenzoic acid and ammonia.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chlorobenzamidine hydrochloride is widely used in scientific research due to its enzyme inhibitory properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Industry: It is used in the development of pharmaceuticals and as a component in various biochemical assays.
Comparison with Similar Compounds
3-Chlorobenzamidine hydrochloride is unique among benzamidine derivatives due to its specific inhibitory effects on certain enzymes. Similar compounds include:
Benzamidine: A simpler derivative that also inhibits serine proteases but lacks the chlorine substitution.
4-Chlorobenzamidine: Another chlorinated derivative with similar enzyme inhibitory properties but different reactivity due to the position of the chlorine atom.
Naphamostat: A synthetic serine protease inhibitor with broader applications in medical research.
The uniqueness of this compound lies in its specific enzyme targets and the resulting physiological effects, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-chlorobenzenecarboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDHABCUIIRLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524132 | |
Record name | 3-Chlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24095-60-1 | |
Record name | 3-Chlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzene-1-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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